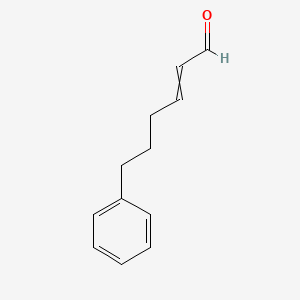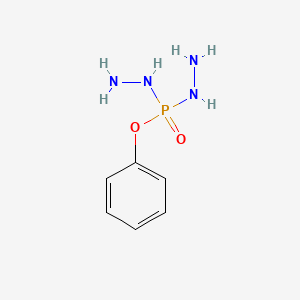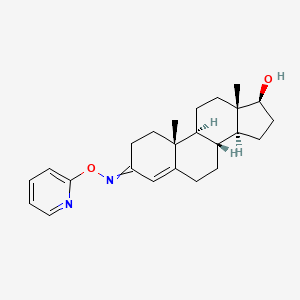![molecular formula C9H11N3O2 B14644494 [(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea is an organic compound characterized by its unique structure, which includes a hydroxy group, a methyl group, and an amino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and urea. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea can be compared with other similar compounds, such as:
Coumarins: Known for their biological activities and used in medicinal chemistry.
Indole Derivatives: Possess diverse biological activities and are used in drug development.
Benzamides: Used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea |
InChI |
InChI=1S/C9H11N3O2/c1-6-2-3-8(13)7(4-6)5-11-12-9(10)14/h2-5,13H,1H3,(H3,10,12,14)/b11-5+ |
Clé InChI |
ORVDRPUTSJESJA-VZUCSPMQSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


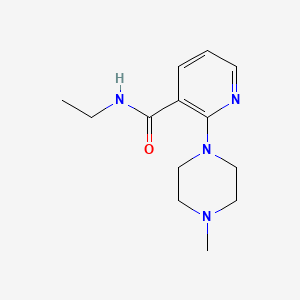
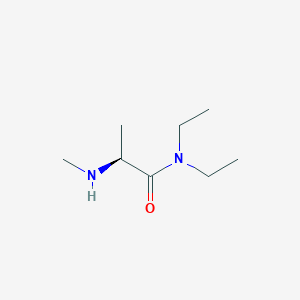
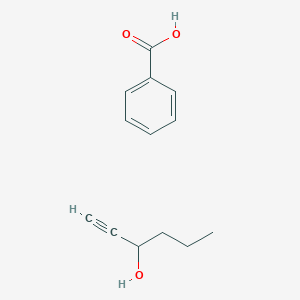
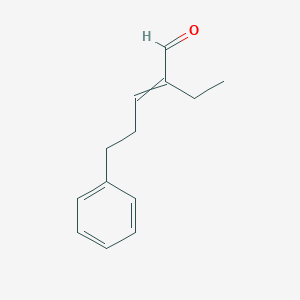



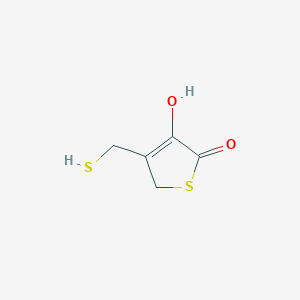
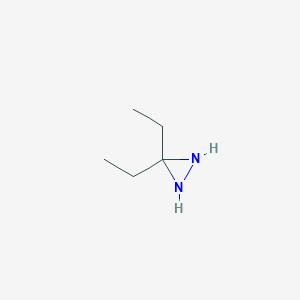
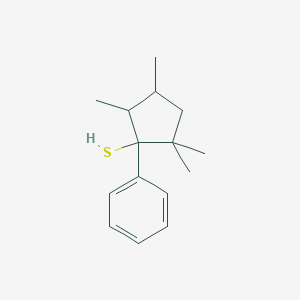
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
